molecular formula C17H14O4 B13744251 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid

Katalognummer: B13744251
Molekulargewicht: 282.29 g/mol
InChI-Schlüssel: IYTUEUGVCZBLIE-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxycarbonyl group and a phenylethenyl group attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(methoxycarbonyl)phenylboronic acid
  • 3-methoxy-2-(methoxycarbonyl)benzoic acid
  • 4-(2-methoxycarbonyl-vinyl)-phenyl ester

Uniqueness

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C17H14O4

Molekulargewicht

282.29 g/mol

IUPAC-Name

2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid

InChI

InChI=1S/C17H14O4/c1-21-17(20)14-9-5-8-13(15(14)16(18)19)11-10-12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/b11-10+

InChI-Schlüssel

IYTUEUGVCZBLIE-ZHACJKMWSA-N

Isomerische SMILES

COC(=O)C1=CC=CC(=C1C(=O)O)/C=C/C2=CC=CC=C2

Kanonische SMILES

COC(=O)C1=CC=CC(=C1C(=O)O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.